molecular formula C5H12ClNS B13457971 (3R)-piperidine-3-thiol hydrochloride

(3R)-piperidine-3-thiol hydrochloride

Cat. No.: B13457971
M. Wt: 153.67 g/mol
InChI Key: PTPVVEVNGARLMO-NUBCRITNSA-N
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Description

(3R)-Piperidine-3-thiol hydrochloride is a chiral piperidine derivative featuring a thiol (-SH) group at the 3R position of the piperidine ring, with a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

IUPAC Name

(3R)-piperidine-3-thiol;hydrochloride

InChI

InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1

InChI Key

PTPVVEVNGARLMO-NUBCRITNSA-N

Isomeric SMILES

C1C[C@H](CNC1)S.Cl

Canonical SMILES

C1CC(CNC1)S.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-piperidine-3-thiol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Thiol Group Introduction: A thiol group is introduced at the third carbon atom of the piperidine ring through nucleophilic substitution reactions.

    Chirality Induction: The chiral center at the third carbon is established using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration.

    Hydrochloride Formation: The final step involves converting the free thiol compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(3R)-piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Piperidine derivatives with various functional groups.

    Substitution: Thioethers and other sulfur-containing compounds.

Scientific Research Applications

(3R)-piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-piperidine-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and applications of (3R)-piperidine-3-thiol hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound Not explicitly provided ~153.52 (calculated) Thiol group at 3R position Intermediate in organic synthesis; potential for drug discovery
(3R)-3-Phenoxypiperidine hydrochloride C11H16ClNO 213.7 Phenoxy substituent at 3R position Drug discovery, agrochemicals, material science; ≥95% purity
(3R,4R)-rel-3-Fluoro-4-piperidinol hydrochloride C5H11ClFNO 155.6 Fluorine at 3R, hydroxyl at 4R Unknown applications; likely a chiral building block
1-Benzyl-3-piperidone hydrochloride C12H16ClNO Not provided Ketone at position 3, benzyl group at N1 Intermediate in multi-step synthesis (e.g., via Swern oxidation)
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride C11H12ClF3N2O 282.69 Trifluoromethylpyridine moiety, ether linkage Pharmaceutical intermediate; high molecular weight suggests enhanced lipophilicity
(R)-Piperidine-3-carboxylic acid ethyl ester hydrochloride C8H16ClNO2 ~193.63 (calculated) Ethyl ester at 3R position Ester derivative; potential prodrug or metabolic precursor

Research Findings and Industrial Relevance

  • (3R)-3-Phenoxypiperidine hydrochloride is highlighted for its versatility in drug discovery and material science due to its high purity (≥95%) and standardized classification (HS code 2933399990) .
  • Safety Considerations: While safety data for this compound are unavailable in the evidence, related compounds (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) emphasize rigorous handling protocols due to undefined hazards .

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